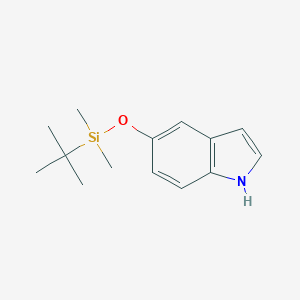

5-(tert-Butyldimethylsilyloxy)-1H-indole

Übersicht

Beschreibung

5-(tert-Butyldimethylsilyloxy)-1H-indole is a chemical compound belonging to the indole family, characterized by its tert-butyldimethylsilyloxy functional group. This compound is significant due to its potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

- Hutchinson et al. (2009) describe the synthesis of a compound structurally similar to 5-(tert-Butyldimethylsilyloxy)-1H-indole, focusing on selective 5-lipoxygenase-activating protein leukotriene synthesis inhibition (Hutchinson et al., 2009).

- Wynne and Stalick (2002) report the synthesis of 3-arylaminomethyl indoles, utilizing the directing ability of a tert-butyldimethylsilyl-protecting group for specific condensation (Wynne & Stalick, 2002).

Molecular Structure Analysis

- Yao et al. (2023) conducted a synthesis, crystal structure, and density functional theory (DFT) study of a related indole compound, providing insights into the molecular structure and chemical properties (Yao et al., 2023).

- Kreher and Dyker (1987) explored the structure of a tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, offering insights into the structural characteristics of similar indole derivatives (Kreher & Dyker, 1987).

Chemical Reactions and Properties

- Bosch et al. (2001) describe the synthesis of 5-(sulfamoylmethyl)indoles, providing insights into the chemical reactions and properties of indole derivatives (Bosch et al., 2001).

- Amat et al. (1994) present a study on palladium-catalyzed heteroarylation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride, offering a perspective on chemical reactions involving indole compounds (Amat et al., 1994).

Physical Properties Analysis

- Rasztawicka et al. (2007) investigated the solid-state structure of a related bis-indole derivative using X-ray diffraction, contributing to the understanding of the physical properties of such compounds (Rasztawicka et al., 2007).

Chemical Properties Analysis

- Robinson et al. (2009) conducted a study on the electronic structure of 5-hydroxyindole, providing valuable information on the chemical properties of similar indole derivatives (Robinson et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Classification of Indoles

Indoles, including 5-(tert-Butyldimethylsilyloxy)-1H-indole, are pivotal in organic chemistry and medicinal research due to their structural diversity and biological relevance. The synthesis of indoles has been a major area of study, given their presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) provided a comprehensive review and classification of indole synthesis, highlighting the versatility of indoles in various synthetic routes. This work categorizes indole synthesis methods, which could encompass the synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole, into distinct types based on the bond formation involved in constructing the indole nucleus. Such classifications are crucial for the development of new synthetic methods and the discovery of novel compounds with potential therapeutic applications (Taber & Tirunahari, 2011).

Biological and Medicinal Applications of Indoles

Indole derivatives exhibit a broad spectrum of biological and pharmacological activities. Ali et al. (2013) reviewed the significance and medicinal applications of indoles and indazoles, noting their antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. This review underscores the therapeutic potential of indole compounds, which could extend to 5-(tert-Butyldimethylsilyloxy)-1H-indole, in various disease treatments due to their diverse bioactivities (Ali et al., 2013).

Advances in Indole Functionalization

The C2-functionalization of indoles, including 5-(tert-Butyldimethylsilyloxy)-1H-indole, is a critical area of research for creating bioactive compounds. Deka, Deb, and Baruah (2020) discussed the significance of umpolung strategies for the functionalization of indoles at the C2 position, a method vital for synthesizing pharmacologically relevant derivatives. This approach enables the modification of indoles into compounds with enhanced biological activities, demonstrating the importance of functionalization techniques in medicinal chemistry (Deka et al., 2020).

Pharmacological Potential of Plant-Based Indole Alkaloids

Omar et al. (2021) provided an overview of the pharmacological potential of plant-based indole alkaloids, highlighting their anticancer, antibacterial, antiviral, and antimalarial activities. This review suggests the significant role of indole alkaloids, derived from natural sources, in developing new therapeutic agents. Given the structural similarity, 5-(tert-Butyldimethylsilyloxy)-1H-indole may share some of these bioactivities, emphasizing the importance of natural product research in drug discovery (Omar et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl-(1H-indol-5-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-6-7-13-11(10-12)8-9-15-13/h6-10,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUANNCTVICLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623887 | |

| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyldimethylsilyloxy)-1H-indole | |

CAS RN |

106792-38-5 | |

| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

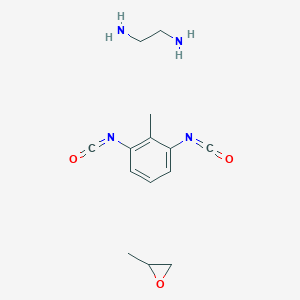

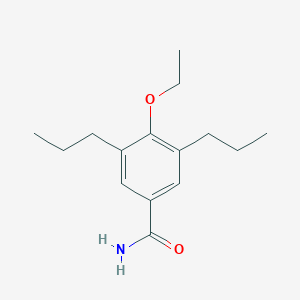

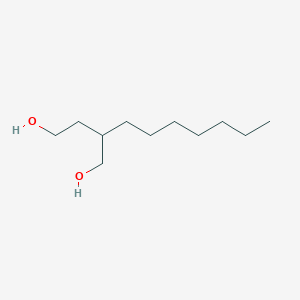

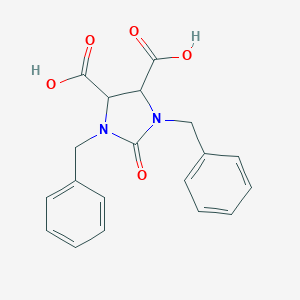

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)